molecular formula C20H23N5O3 B2398186 1-(3,4-dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea CAS No. 2309629-81-8

1-(3,4-dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea

Cat. No.: B2398186
CAS No.: 2309629-81-8
M. Wt: 381.436
InChI Key: QUMRPPZORWJDKF-UHFFFAOYSA-N
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Description

This compound is a novel 1H-1,2,3-triazole analog . It is part of a series of compounds synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . These compounds have shown moderate inhibition potential against the carbonic anhydrase-II enzyme .


Synthesis Analysis

The synthesis of this triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

The newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The first step employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD) . The reaction afforded the expected compound in 86% yield .

Scientific Research Applications

Corrosion Inhibition

The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, which share structural similarities with the compound , has been studied for their effectiveness in preventing corrosion of mild steel in acidic environments. These derivatives were found to be efficient corrosion inhibitors, suggesting that similar compounds could have applications in protecting metals from corrosion in industrial settings (Mistry et al., 2011).

Molecular Interaction Studies

Research on ethyl 2-triazolyl-2-oxoacetate derivatives, which are related to the compound of interest, has provided insights into molecular interactions such as π-hole tetrel bonding. These studies are crucial for understanding the molecular basis of chemical reactions and could have implications in drug design and materials science (Ahmed et al., 2020).

Synthesis and Application in Drug Analysis

The compound has been involved in the synthesis of deuterium-labeled analogs for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis. This application is significant for pharmacokinetic studies, offering a method for accurately measuring drug absorption and distribution (Liang et al., 2020).

Environmental Impact Studies

Sulfonylurea herbicides, which share a functional group with the compound, have been studied for their degradation and side effects in soil. These studies are essential for assessing the environmental impact of such chemicals and ensuring that their use does not adversely affect soil microbial activities or contribute to pollution (Dinelli et al., 1998).

Mechanism of Action

A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-27-18-9-8-15(12-19(18)28-2)13-21-20(26)24-17(14-25-22-10-11-23-25)16-6-4-3-5-7-16/h3-12,17H,13-14H2,1-2H3,(H2,21,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMRPPZORWJDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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